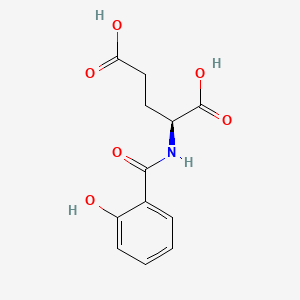
Salicylglutamic acid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Salicylglutamic acid can be synthesized through a condensation reaction between salicylic acid and glutamic acid. The reaction typically involves the activation of the carboxyl group of salicylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of larger reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Salicylglutamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the salicylic acid moiety can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alcohols or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties, potentially useful in treating conditions like arthritis and neurodegenerative diseases.
Industry: Utilized in the formulation of cosmetic products due to its exfoliating and skin-soothing properties.
Mecanismo De Acción
The mechanism of action of salicylglutamic acid involves its interaction with specific molecular targets and pathways. The salicylic acid moiety can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins. The glutamic acid component can interact with glutamate receptors in the nervous system, potentially modulating neurotransmission and providing neuroprotective effects.
Comparación Con Compuestos Similares
Salicylglutamic acid can be compared with other similar compounds such as:
Acetylsalicylic acid (Aspirin): Both compounds have anti-inflammatory properties, but this compound may offer additional benefits due to the presence of glutamic acid.
Methyl salicylate: Used in topical analgesics, but lacks the amino acid component present in this compound.
Sulfasalazine: A combination of salicylic acid and sulfapyridine, used to treat inflammatory bowel disease, but with different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its dual functionality, combining the properties of salicylic acid and glutamic acid, which may offer synergistic effects in various applications.
Propiedades
Número CAS |
3441-69-8 |
|---|---|
Fórmula molecular |
C12H13NO6 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
2-[(2-hydroxybenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C12H13NO6/c14-9-4-2-1-3-7(9)11(17)13-8(12(18)19)5-6-10(15)16/h1-4,8,14H,5-6H2,(H,13,17)(H,15,16)(H,18,19) |
Clave InChI |
SLCAFYIDOSJSMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)O |
Apariencia |
Solid powder |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Salicylglutamic acid; Glutamic acid, N-salicyloyl-; N-(2-Hydroxybenzoyl)-L-glutamic acid; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















